1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine
CAS No.:
Cat. No.: VC18302024
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H25NO4 |
---|---|
Molecular Weight | 307.4 g/mol |
IUPAC Name | tert-butyl 3-(3,5-dimethoxyphenyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-7-6-12(11-18)13-8-14(20-4)10-15(9-13)21-5/h8-10,12H,6-7,11H2,1-5H3 |
Standard InChI Key | SGWIBIOFLYHSQP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)OC)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidine ring (C₄H₈N) substituted at the 3-position with a 3,5-dimethoxyphenyl group and at the 1-position with a Boc protecting group. The Boc group (tert-butyloxycarbonyl) shields the nitrogen atom from undesired reactions during synthetic workflows, while the 3,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups at meta and para positions, influencing both steric and electronic profiles .
Table 1: Key Molecular Properties
The 3,5-dimethoxy substitution pattern enhances π-π stacking interactions in biological systems, making the compound valuable in drug design .
Synthetic Methodologies
Boc Protection Strategies
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). This step occurs early in the synthesis to prevent side reactions at the pyrrolidine nitrogen .
Pyrrolidine Functionalization
The 3,5-dimethoxyphenyl group is introduced through two primary routes:
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Friedel-Crafts Alkylation: Reaction of pyrrolidine with 3,5-dimethoxybenzyl chloride under Lewis acid catalysis (e.g., AlCl₃) .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling of a boronic ester-functionalized pyrrolidine with 3,5-dimethoxyphenylboronic acid .
Table 2: Comparative Synthetic Routes
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Friedel-Crafts Alkylation | 45–55 | 85–90 | Regioselectivity control |
Suzuki-Miyaura Coupling | 65–75 | 92–95 | Boronic ester preparation |
The Suzuki-Miyaura method offers superior regioselectivity but requires palladium catalysts, increasing costs .
Reactivity and Functionalization
Deprotection Kinetics
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA), yielding the free pyrrolidine amine. Kinetic studies show a half-life of 2.1 hours in 4M HCl/dioxane at 25°C .
Electrophilic Aromatic Substitution
The 3,5-dimethoxyphenyl group undergoes nitration and sulfonation at the para position relative to methoxy groups. For example:
This reactivity enables further functionalization for drug candidates .
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound serves as a scaffold for Bruton’s tyrosine kinase (BTK) inhibitors. Molecular docking studies show the 3,5-dimethoxyphenyl group occupies hydrophobic pockets in BTK’s ATP-binding site, with binding affinities (Kd) ≤ 12 nM in optimized derivatives .
CNS-Targeted Agents
Structural analogs demonstrate blood-brain barrier permeability (logBB = 0.8–1.2) due to the lipophilic Boc group and methoxy substituents. In vivo models indicate potential for treating neurodegenerative disorders .
Table 3: Biological Activity of Selected Derivatives
Derivative | Target IC₅₀ (nM) | logP | Therapeutic Area |
---|---|---|---|
3-Nitro substituted | 8.2 ± 0.9 | 3.1 | Oncology |
5-Sulfonamide derivative | 14.5 ± 1.3 | 2.7 | Autoimmune diseases |
Industrial-Scale Production Challenges
Purification Optimization
Chromatographic purification remains a bottleneck. Recent advances in simulated moving bed (SMB) chromatography improve recovery rates to 89% compared to 72% with traditional column methods .
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 18 hours to 45 minutes while maintaining yields ≥70%. Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) are under investigation .
Comparative Analysis with Structural Analogs
Halogenated Derivatives
Replacing methoxy groups with halogens (e.g., 3,5-dichlorophenyl) increases metabolic stability (t₁/₂ from 2.1 to 4.8 hours in human microsomes) but reduces aqueous solubility by 60% .
Steric vs. Electronic Effects
Methoxy groups provide superior electronic donation (+M effect) compared to methyl substituents, enhancing hydrogen bonding capacity in protein-ligand interactions (ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol) .
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